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Compound of Interest

Compound Name: CY3-SE

Cat. No.: B8064366 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the covalent labeling of amino-modified

oligonucleotides with Cyanine 3 (Cy3) succinimidyl ester (SE). The protocols detailed below

cover reagent preparation, the labeling reaction, purification of the conjugate, and quality

control procedures, ensuring reliable and reproducible results for your research and

development needs.

Introduction
Cyanine 3 (Cy3) is a bright, orange-fluorescent dye widely used for labeling biomolecules. Its

high extinction coefficient, good photostability, and fluorescence quantum yield make it an

excellent choice for a variety of applications, including microarrays, fluorescence in situ

hybridization (FISH), and fluorescence resonance energy transfer (FRET) studies. The

succinimidyl ester (SE) functional group of Cy3 reacts efficiently with primary aliphatic amines,

such as those synthetically introduced at the 5' or 3' terminus of an oligonucleotide, to form a

stable amide bond. This process, known as NHS ester chemistry, is a common and reliable

method for fluorescently labeling oligonucleotides.[1][2][3]

Proper labeling and purification are critical for the success of downstream applications.

Inadequate removal of free, unreacted dye can lead to high background signals and inaccurate

quantification. This guide provides a detailed, step-by-step protocol for labeling amino-modified

oligonucleotides with Cy3-SE, followed by purification and quality control measures.
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Materials and Reagents
Reagent/Material Specifications

Amino-modified oligonucleotide
Lyophilized, with a primary amine at the 5', 3', or

an internal position

Cy3-SE (Succinimidyl Ester)
Desiccated, stored at -20°C and protected from

light

Labeling Buffer 0.1 M sodium bicarbonate buffer, pH 8.5-9.0

Anhydrous Dimethyl Sulfoxide (DMSO) High purity, low water content

Precipitation Solution 3 M Sodium Acetate, pH 5.2

Wash Solution 70% Ethanol (cold)

Resuspension Buffer
Nuclease-free water or TE buffer (10 mM Tris, 1

mM EDTA, pH 8.0)

Purification System (Optional)
HPLC system with a reverse-phase column, or

size-exclusion chromatography columns

Experimental Protocols
Reagent Preparation
1.1. Oligonucleotide Solution:

Dissolve the lyophilized amino-modified oligonucleotide in the labeling buffer to a final

concentration of 1 mM.

Vortex thoroughly and centrifuge briefly to ensure the oligonucleotide is completely

dissolved.

1.2. Cy3-SE Stock Solution:

Equilibrate the vial of Cy3-SE to room temperature before opening to prevent moisture

condensation.

Prepare a 10 mg/mL stock solution in anhydrous DMSO immediately before use.[4]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b8064366?utm_src=pdf-body
https://www.benchchem.com/product/b8064366?utm_src=pdf-body
https://www.benchchem.com/pdf/Step_by_Step_Guide_for_Cy5_SE_mono_SO3_Oligonucleotide_Labeling_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8064366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vortex until the dye is fully dissolved. This solution is sensitive to moisture and should be

used promptly.[1]

CY3-SE Labeling Reaction
This protocol is optimized for a reaction volume that can be adjusted based on the amount of

oligonucleotide to be labeled.

In a microcentrifuge tube, combine the following:

50 µL of 1 mM amino-modified oligonucleotide solution.

50 µL of the 10 mg/mL Cy3-SE stock solution in DMSO.

5 µL of 1 M sodium bicarbonate buffer to maintain the alkaline pH.[5]

Vortex the reaction mixture gently.

Incubate the reaction for 1-2 hours at room temperature in the dark. Wrapping the tube in

aluminum foil is recommended to protect the dye from photobleaching.

Purification of Labeled Oligonucleotide
Purification is a critical step to remove unreacted Cy3-SE, which can interfere with downstream

applications. Two common methods are provided below.

3.1. Ethanol Precipitation (Standard Method)

To the labeling reaction mixture, add 0.1 volumes of 3 M sodium acetate (pH 5.2).

Add 2.5 to 3 volumes of cold 100% ethanol.

Mix thoroughly and incubate at -20°C for at least 30 minutes to precipitate the

oligonucleotide.

Centrifuge at high speed (e.g., >12,000 x g) for 20-30 minutes at 4°C to pellet the labeled

oligonucleotide.

Carefully decant the supernatant, which contains the unreacted dye.
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Wash the pellet twice with cold 70% ethanol, centrifuging for 5-10 minutes between washes.

After the final wash, remove all residual ethanol and air-dry the pellet for 5-10 minutes. Do

not over-dry.

Resuspend the purified Cy3-labeled oligonucleotide in an appropriate volume of nuclease-

free water or TE buffer.

3.2. High-Performance Liquid Chromatography (HPLC) Purification (High Purity Method)

For applications requiring highly pure labeled oligonucleotides, ion-pair reversed-phase HPLC

is recommended.[6][7]

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

Mobile Phase B: 0.1 M TEAA in acetonitrile.

Column: C18 reverse-phase column.

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to

elute the oligonucleotide.

Detection: Monitor the elution profile at 260 nm (for the oligonucleotide) and 550 nm (for

Cy3).

The successfully labeled oligonucleotide will exhibit a peak at both wavelengths, eluting later

than the unlabeled oligonucleotide due to the hydrophobicity of the Cy3 dye.

Collect the fractions containing the dual-absorbance peak and lyophilize to obtain the

purified product.

Data Presentation and Quality Control
The quality of the labeled oligonucleotide is assessed by determining the concentration and the

degree of labeling (DOL).

Spectrophotometric Analysis
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Measure the absorbance of the purified Cy3-labeled oligonucleotide solution at 260 nm

(A260) and 550 nm (A550) using a spectrophotometer.

Calculate the concentration of the oligonucleotide and the Cy3 dye using the following

formulas:

Concentration of Oligonucleotide (µM) = [A260 - (A550 × CF)] / ε_oligo × path length (cm)

× 1000

Concentration of Cy3 (µM) = A550 / ε_Cy3 × path length (cm) × 1000

Where:

CF (Correction Factor): Accounts for the absorbance of Cy3 at 260 nm. For Cy3, this is
approximately 0.08.
ε_oligo: Molar extinction coefficient of the oligonucleotide at 260 nm (provided by the oligo
manufacturer).
ε_Cy3: Molar extinction coefficient of Cy3 at 550 nm (approximately 150,000 M⁻¹cm⁻¹).

Degree of Labeling (DOL) = Concentration of Cy3 / Concentration of Oligonucleotide

Expected Results
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Parameter Typical Value Notes

Dye to Oligo Molar Ratio (in

reaction)
10:1 to 20:1

A higher excess of dye can

drive the reaction to

completion but may

necessitate more rigorous

purification.

Labeling Efficiency > 80%

Calculated as the percentage

of labeled oligonucleotide to

the total oligonucleotide after

the reaction.

Purification Yield (Ethanol

Precipitation)
70-90%

This can vary depending on

the length and concentration of

the oligonucleotide.

Degree of Labeling (DOL) 0.8 - 1.2

For a single-labeled

oligonucleotide, a DOL close to

1.0 indicates successful

labeling.

Purity (HPLC) > 95%

The main peak should

correspond to the Cy3-labeled

oligonucleotide.
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Figure 1: CY3-SE Labeling Reaction
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Caption: Workflow of the CY3-SE labeling reaction with an amino-modified oligonucleotide.

Experimental Workflow Diagram
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Figure 2: Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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